molecular formula C21H19NOS B5039393 N-(3-methylphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(3-methylphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B5039393
M. Wt: 333.4 g/mol
InChI Key: ABARKDQWFLYYPX-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)-2-phenyl-2-(phenylthio)acetamide” is a complex organic compound. It contains an acetamide group (CONH2), which is derived from acetic acid by replacement of the -OH group by -NH2 . It also contains a phenylthio group (C6H5S-), which is a sulfur analog of the phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group attached to a phenyl ring, which is further substituted with a methyl group and a phenylthio group . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the acetamide and phenylthio groups. The acetamide group might undergo hydrolysis, reduction, or reactions with organometallic reagents. The phenylthio group might participate in electrophilic aromatic substitution reactions or be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of this compound could be a promising area of research, given the known biological activities of many acetamide and phenylthio derivatives . Future work could involve the synthesis and characterization of this compound, the investigation of its chemical reactivity, and the evaluation of its potential biological activities.

properties

IUPAC Name

N-(3-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c1-16-9-8-12-18(15-16)22-21(23)20(17-10-4-2-5-11-17)24-19-13-6-3-7-14-19/h2-15,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABARKDQWFLYYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

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